molecular formula C9H10N4O B2887565 4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline CAS No. 1340056-35-0

4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline

Cat. No.: B2887565
CAS No.: 1340056-35-0
M. Wt: 190.206
InChI Key: MVMFMIFUHZOUJY-UHFFFAOYSA-N
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Description

4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline is an organic compound that features a triazole ring attached to an aniline moiety via a methoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline typically involves the reaction of 4-chloroaniline with 1H-1,2,4-triazole-5-methanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.

Major Products

    Oxidation: Nitro-4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline.

    Reduction: Dihydro-4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline.

    Substitution: this compound derivatives with various substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth by inducing apoptosis (programmed cell death) in the targeted cells .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Similar structure but with a different position of the triazole ring attachment.

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an aniline moiety.

    1,2,4-Triazole derivatives: A broad class of compounds with various substitutions on the triazole ring.

Uniqueness

4-[(4H-1,2,4-triazol-3-yl)methoxy]aniline is unique due to its specific methoxy linkage between the triazole ring and the aniline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

4-(1H-1,2,4-triazol-5-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-7-1-3-8(4-2-7)14-5-9-11-6-12-13-9/h1-4,6H,5,10H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMFMIFUHZOUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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